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Compound of Interest

Compound Name: Dihydrobenzofuran

Cat. No.: B1216630

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
experimental protocols essential for the characterization of 2,3-dihydrobenzofuran (also
known as coumaran). The information presented herein is intended to assist researchers in the
unambiguous identification and structural elucidation of this important heterocyclic compound,
which serves as a core scaffold in numerous biologically active molecules and
pharmaceuticals.

Spectroscopic Data

The structural confirmation of 2,3-dihydrobenzofuran relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these
methods are summarized in the tables below.

'H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and
connectivity of hydrogen atoms in a molecule. The expected chemical shifts and coupling
constants for the protons of 2,3-dihydrobenzofuran are presented in Table 1.

Table 1: *H NMR Spectroscopic Data for 2,3-Dihydrobenzofuran
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)
H-2 ~4.6 Triplet -85
H-3 ~3.2 Triplet -85
H-4 ~7.15 Triplet ~7.7
H-5 ~6.85 Triplet 74
H-6 ~7.10 Triplet ~7.8
H-7 ~6.78 Doublet 81

Note: The chemical shifts for the aromatic protons can vary slightly depending on the solvent
and concentration.

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in
a molecule. The characteristic chemical shifts for the carbon atoms of 2,3-dihydrobenzofuran
are detailed in Table 2.

Table 2: 13C NMR Spectroscopic Data for 2,3-Dihydrobenzofuran

Carbon Chemical Shift (6, ppm)
C-2 ~71.5

C-3 ~29.7

C-3a ~127.5

C-4 ~125.0

C-5 ~120.6

C-6 ~128.8

C-7 ~109.5

C-7a ~159.0
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting their characteristic vibrational frequencies. Key IR absorption bands for 2,3-

dihydrobenzofuran are listed in Table 3.[1]

Table 3: Key Infrared (IR) Absorption Bands for 2,3-Dihydrobenzofuran

Wavenumber (cm—?) Intensity Assignment

~3060-3020 Medium Aromatic C-H stretch
~2960-2850 Medium Aliphatic C-H stretch

~1590, 1480, 1460 Strong Aromatic C=C bending
~1225 Strong Aryl-O stretch (asymmetric)
~1020 Strong Aryl-O stretch (symmetric)
750 Strong Ortho-disubstituted benzene

C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass spectral data for 2,3-dihydrobenzofuran, obtained by electron

ionization (EI), are presented in Table 4.[2]

Table 4: Mass Spectrometry Data (Electron lonization) for 2,3-Dihydrobenzofuran

m/z Relative Intensity (%) Assignment

120 100 Molecular ion [M]*
119 40 [M-H]*

91 65 [C7H7]* (tropylium ion)
65 15 [CsHs]*
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of purified 2,3-dihydrobenzofuran in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.

« If necessary, filter the solution to remove any particulate matter.
H NMR Acquisition:

e Spectrometer: A 300 MHz or higher field NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

e Acquisition Parameters:

[e]

Number of scans: 16-64 (depending on sample concentration).

o

Relaxation delay: 1-2 seconds.

[¢]

Acquisition time: 2-4 seconds.

Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

[e]

e Processing:
o Apply a Fourier transform to the Free Induction Decay (FID).

o Phase correct the spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

o Integrate the signals.
13C NMR Acquisition:
e Spectrometer: A 75 MHz or higher field NMR spectrometer.
e Pulse Program: Standard proton-decoupled single-pulse sequence.

e Acquisition Parameters:

o

Number of scans: 512-2048 or more (due to the low natural abundance of 13C).

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Acquisition time: 1-2 seconds.

[e]

Spectral width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).
e Processing:

o Apply a Fourier transform to the FID.

o Phase correct the spectrum.

o Calibrate the chemical shift scale using the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Place one drop of neat 2,3-dihydrobenzofuran liquid between two clean, dry salt plates
(e.g., NaCl or KBr).

o Gently press the plates together to form a thin film.

Data Acquisition (FT-IR):
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o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition Parameters:
o Scan range: 4000-400 cm~1.
o Number of scans: 16-32.
o Resolution: 4 cm~1.
e Procedure:
o Acquire a background spectrum of the empty sample compartment.
o Place the prepared sample in the sample holder.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of 2,3-dihydrobenzofuran in a volatile organic solvent (e.g.,
methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron lonization - GC-MS):

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e Gas Chromatography (GC) Conditions:
o Injector temperature: 250 °C.

o Column: A suitable capillary column (e.g., DB-5ms).
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o Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a higher
temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

o Carrier gas: Helium.

e Mass Spectrometry (MS) Conditions:
o lonization mode: Electron lonization (El).
o lonization energy: 70 eV.

o Mass range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight
(e.g., 200).

e Procedure:
o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC.

o The compound will be separated by the GC column and then enter the mass spectrometer
to be ionized and detected.

Workflow for Spectroscopic Characterization

The logical flow for the characterization of 2,3-dihydrobenzofuran using the described
spectroscopic techniques is illustrated in the following diagram.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1216630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization Workflow for 2,3-Dihydrobenzofuran
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Caption: Workflow for the spectroscopic characterization of 2,3-dihydrobenzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-
Dihydrobenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216630#spectroscopic-data-for-2-3-
dihydrobenzofuran-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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